molecular formula C8H10N2O4S B2403147 2-[(4-Sulfamoylphenyl)amino]acetic acid CAS No. 6138-11-0

2-[(4-Sulfamoylphenyl)amino]acetic acid

Cat. No.: B2403147
CAS No.: 6138-11-0
M. Wt: 230.24
InChI Key: GQLAOWOWNQHCAI-UHFFFAOYSA-N
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Description

2-[(4-Sulfamoylphenyl)amino]acetic acid is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is also known by its IUPAC name, [4-(aminosulfonyl)anilino]acetic acid . This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an aminoacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-sulfamoylphenyl)amino]acetic acid typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzenesulfonamide attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

2-[(4-Sulfamoylphenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., water, ethanol, or dichloromethane), and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-Sulfamoylphenyl)amino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-[(4-sulfamoylphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and the aminoacetic acid moiety play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-[(4-Sulfamoylphenyl)amino]acetic acid can be compared with other similar compounds, such as:

    4-Aminobenzenesulfonamide: This compound shares the sulfamoyl group but lacks the aminoacetic acid moiety, resulting in different chemical and biological properties.

    Glycine: As a simple amino acid, glycine lacks the sulfamoyl group and phenyl ring, making it less complex and with different reactivity.

    Sulfanilic Acid: This compound contains both the sulfamoyl group and the phenyl ring but lacks the aminoacetic acid moiety, leading to distinct chemical behavior.

Properties

IUPAC Name

2-(4-sulfamoylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-15(13,14)7-3-1-6(2-4-7)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLAOWOWNQHCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-11-0
Record name 2-[(4-sulfamoylphenyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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